molecular formula C6H2BrFINO2 B14083378 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene

Cat. No.: B14083378
M. Wt: 345.89 g/mol
InChI Key: YOGATKPNAWCKHO-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is a polyhalogenated nitrobenzene derivative with the molecular formula C₆H₂BrFINO₂ (estimated molecular weight: ~347.89 g/mol). This compound features a benzene ring substituted with bromine (position 1), fluorine (position 2), iodine (position 5), and a nitro group (position 4). Its structural complexity arises from the combination of electron-withdrawing groups (NO₂, F) and heavy halogens (Br, I), which influence its physical properties, reactivity, and applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C6H2BrFINO2

Molecular Weight

345.89 g/mol

IUPAC Name

1-bromo-2-fluoro-5-iodo-4-nitrobenzene

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

YOGATKPNAWCKHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a bromofluorobenzene derivative followed by iodination under specific conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of halogens. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Substituent Position and Molecular Weight

The positions and types of substituents significantly differentiate this compound from analogues. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number
1-Bromo-2-fluoro-5-iodo-4-nitrobenzene C₆H₂BrFINO₂ ~347.89 Br (1), F (2), I (5), NO₂ (4) Not explicitly listed
1-Bromo-2-fluoro-4-nitrobenzene C₆H₃BrFNO₂ 220.00 Br (1), F (2), NO₂ (4) 185331-69-5
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) 1435806-75-9
1-Bromo-4-fluoro-2-nitrobenzene C₆H₃BrFNO₂ 220.00 Br (1), F (4), NO₂ (2) 446-09-3

Key Observations :

  • The iodine atom in the target compound increases its molecular weight by ~127 g/mol compared to non-iodinated analogues.
  • Substituent positions (e.g., nitro at position 4 vs. 3) alter electronic effects and regioselectivity in reactions .

Physical Properties

Heavy halogens like iodine and bromine enhance density and boiling points. Representative

Compound Name Density (g/cm³) Melting Point (°C) Boiling Point (°C) Physical State
1-Bromo-2-fluoro-4-nitrobenzene 1.808 45.8 Not reported Solid
2,6-Difluoro-4-iodoanisole 1.556 Not reported 82 Liquid
1-Bromo-3-chloro-5-fluorobenzene 1.72 Not reported Not reported Liquid

Key Observations :

  • Iodine-containing compounds (e.g., 2,6-Difluoro-4-iodoanisole) exhibit lower densities than brominated analogues due to iodine’s larger atomic radius and weaker intermolecular forces .
  • Nitro groups generally increase melting points by enhancing molecular rigidity .

Reactivity and Electronic Effects

The nitro group at position 4 directs electrophilic substitution to meta positions, while halogens influence reaction pathways:

  • Iodine : Less electronegative than Br or Cl but prone to elimination under basic conditions.
  • Fluorine : Strong electron-withdrawing effect stabilizes the ring but reduces nucleophilic aromatic substitution (NAS) activity.
  • Comparative Reactivity :
    • 1-Bromo-2-fluoro-5-iodo-4-nitrobenzene is less reactive in NAS than 1-Bromo-4-fluoro-2-nitrobenzene due to steric hindrance from iodine .
    • Nitro at position 4 vs. 3 (as in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) shifts reaction sites in coupling reactions .

Key Observations :

  • Nitro groups may increase flammability under specific conditions .

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